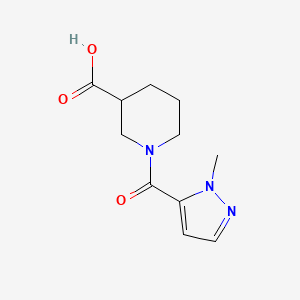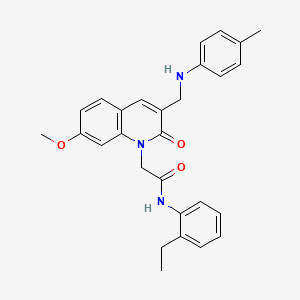
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a thiazole ring, an oxadiazole ring, and a benzamide group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The benzamide group consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the thiazole and oxadiazole rings could potentially introduce some rigidity into the molecule, affecting its conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group in the benzamide portion of the molecule could potentially undergo hydrolysis, while the thiazole and oxadiazole rings might participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Aromatic Polyamides and Their Properties
Aromatic polyamides incorporating 1,3,4-oxadiazole units exhibit remarkable thermal stability and solubility in certain solvents, enabling their use in creating thin, flexible films with good mechanical properties. These films could be used in various applications, including electronics and materials engineering due to their blue fluorescence and durability (Sava et al., 2003).
Synthesis and Photophysical Properties of Boron Complexes
The synthesis of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines, which are conjugated with donor groups, has been explored for their exceptional emissive properties. These complexes demonstrate high solid-state fluorescence, potentially applicable in optoelectronic devices and sensors due to their photophysical properties (Potopnyk et al., 2018).
Antimicrobial and Genotoxic Activities of Oxadiazole Derivatives
1,3,4-Bis-oxadiazole derivatives have been investigated for their antimicrobial properties, showing effectiveness against various bacteria and fungi. This suggests potential for the development of new antimicrobial agents based on oxadiazole structures, contributing to the fight against drug-resistant microbial strains (Maslat et al., 2002).
Fluorinated Indazoles Synthesis
The study on the synthesis of fluorinated N-methylindazoles from 5-polyfluoroaryl-1,2,4-oxadiazoles reveals the potential for creating novel compounds with unique properties, applicable in material science and pharmaceuticals (Piccionello et al., 2009).
Optical and Structural Characterization of p-Nitrobenzamide Compounds
The study of N-(1,5-dimethyl-3-oxo-2-phenyl-1H-3-(2H)-pyrazolyl)4-nitrobenzamide and related compounds using experimental and theoretical methods, including DFT calculations, highlights the importance of molecular structure in determining optical properties, which could be relevant for the development of new materials with specific photophysical characteristics (Arslan et al., 2015).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability . .
Propiedades
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c1-6-11(23-7(2)17-6)13-19-20-14(22-13)18-12(21)9-4-3-8(15)5-10(9)16/h3-5H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFPFZFQWWIMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 1-isopropyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2470403.png)
![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)

![(1s,3s)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2470410.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2470411.png)

![1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2470414.png)
![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)
